2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
The compound 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a structurally complex molecule featuring a 1,2,4-triazole-3-thione core substituted with a 3-methoxyphenyl group, a methyl group, and a 6-methoxy-3,4-dihydroquinoline moiety. The triazole-thione scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The methoxy groups enhance solubility and may influence binding interactions with biological targets, while the dihydroquinoline moiety contributes to hydrophobic and π-π stacking interactions .
Characterization typically employs IR, NMR, and mass spectrometry, as seen in structurally similar compounds like 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 6c) .
Properties
IUPAC Name |
2-[(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-23-20(16-6-4-8-17(13-16)26-2)22-25(21(23)28)14-24-11-5-7-15-12-18(27-3)9-10-19(15)24/h4,6,8-10,12-13H,5,7,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPCOYXFAZFMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCC3=C2C=CC(=C3)OC)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the quinoline moiety: This can be achieved through a Leuckart-Wallach reaction, which involves the reduction of a nitroarene to an amine, followed by cyclization.
Formation of the triazole ring: This step often involves the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Thione formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and triazole derivatives.
Scientific Research Applications
2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c)
- Structure: Shares the triazole-thione core but substitutes the dihydroquinoline group with a benzoxazole ring.
- Properties : Molecular weight = 385 g/mol (M+1), IR peaks at 3314 cm⁻¹ (NH) and 1228 cm⁻¹ (C=S) .
- Bioactivity : Exhibits antimicrobial activity against Gram-positive bacteria, suggesting that benzoxazole substituents enhance antibacterial potency .
4-Ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structure: Replaces the dihydroquinoline with a quinoline ring and substitutes the 3-methoxyphenyl group with a 4-methylphenyl group.
- Properties: Molecular weight = 361.45 g/mol (CAS: 588687-17-6).
- Bioactivity: Likely shares anticancer activity with other quinoline-containing triazoles, as seen in 8-hydroxyquinoline derivatives .
5-(Cyclohexylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-thione
- Structure : Features a cyclohexylmethyl group instead of aromatic substituents.
- Properties : Molecular formula = C₁₀H₁₇N₃S; molecular weight = 211.33 g/mol. The aliphatic substituent reduces aromatic interactions but enhances metabolic stability .
Pharmacological and Physicochemical Comparisons
Key Observations :
Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzoxazole, quinoline) enhance antibacterial and anticancer activity but may reduce solubility. Aliphatic groups (e.g., cyclohexylmethyl) improve stability but may limit target affinity .
Methoxy Groups: The 3-methoxyphenyl group in the target compound likely enhances solubility and hydrogen-bonding interactions compared to non-methoxy analogues .
Dihydroquinoline vs.
Mechanistic Insights from Chemical Similarity
- QSAR Models: Structural similarity to known bioactive triazole-thiones (e.g., antimicrobial 6c) supports the hypothesis that the target compound may act via inhibition of bacterial enzymes or DNA intercalation .
- Gene Expression: Structurally similar compounds with minor substituent differences (e.g., methoxy vs. methyl groups) can induce divergent gene expression profiles due to variations in bioavailability or target specificity .
Biological Activity
The compound 2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a novel organic molecule with potential pharmacological applications. Its structure incorporates a triazole ring and a quinoline moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The chemical formula for the compound is . The structural features include:
- Triazole ring : Known for antimicrobial and anticancer properties.
- Quinoline moiety : Associated with antimalarial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study found that derivatives of triazoles showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of the compound remains to be fully characterized, but its structural analogs suggest potential efficacy in this area.
Anticancer Properties
Preliminary studies suggest that the incorporation of quinoline derivatives can enhance anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves disruption of microtubule formation, leading to cell cycle arrest.
| Compound | Cell Line | GI50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 10 | Microtubule disruption |
| Compound B | A549 | 15 | Apoptosis induction |
Anti-inflammatory Effects
Quinoline derivatives have also been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The compound's potential to modulate inflammatory pathways could provide therapeutic avenues for conditions like arthritis or inflammatory bowel disease.
Case Studies
-
Cytotoxicity Assay
- A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications in the quinoline structure significantly affected potency, with some derivatives achieving GI50 values in the low nanomolar range.
-
In Vivo Studies
- In vivo studies using xenograft models demonstrated that certain analogs exhibited substantial tumor inhibitory rates without significant toxicity. This suggests that further exploration of the compound's analogs could yield viable candidates for anticancer therapy.
Research Findings
Recent investigations into the biological activity of triazole and quinoline derivatives have unveiled promising results:
- Tubulin Inhibition : Compounds similar to the target molecule were shown to inhibit tubulin polymerization effectively, suggesting a mechanism for their anticancer activity.
- Antifungal Activity : Some derivatives have been reported to possess antifungal properties against strains like Candida albicans, indicating a broad spectrum of biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
